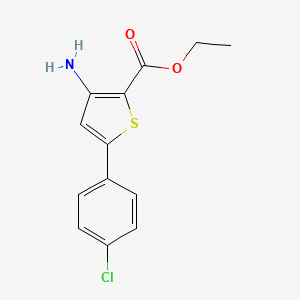

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-94-7) is a thiophene-based compound with a molecular formula of C₁₃H₁₂ClNO₂S (). It is synthesized via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid using ethanol and HCl, yielding white crystals (mp: 103–105°C) after purification (). The compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure includes a 4-chlorophenyl group at the 5-position and an ethyl ester at the 2-position, which influence its reactivity and applications (). Key spectral data includes:

Propriétés

IUPAC Name |

ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIKQRXCKXHXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366625 | |

| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91076-94-7 | |

| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Gewald Reaction Pathway

The Gewald reaction represents one of the most efficient and widely employed methods for accessing 2-aminothiophene derivatives. This reaction involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base. For the preparation of this compound, this approach offers a relatively straightforward synthetic route with good yields.

Multi-Step Procedure

A four-step synthetic pathway has been extensively documented for the preparation of 2-alkoxycarbonyl-3-amino-5-arylthiophene derivatives, including this compound. This approach involves sequential transformations beginning with a modified Vilsmeier reaction, followed by condensation with thioglycolate, and subsequent functionalization steps.

Detailed Analysis of the Gewald Reaction Method

Reaction Mechanism

The Gewald reaction proceeds through a complex mechanism involving several key steps. The reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by sulfur incorporation and cyclization. The general mechanism can be outlined as follows:

- Base-catalyzed Knoevenagel condensation between the carbonyl compound and activated nitrile

- Abstraction of a proton from the γ-methylene of the Knoevenagel product

- Nucleophilic addition of elemental sulfur at the γ-methylene position

- Ring closure through nucleophilic mercaptide attack at the cyano group

- Prototropic rearrangement to form the 2-aminothiophene product

Optimized Reaction Conditions

Recent advancements in Gewald reaction methodology have led to the development of catalytic variants using conjugate acid-base pairs. A particularly effective approach utilizes piperidinium borate (Pip borate) as a catalyst in a 9:1 ethanol/water mixture. This method offers several advantages, including:

Experimental Procedure

The following optimized procedure has been established for the preparation of 2-aminothiophenes via the Gewald reaction:

- To a reaction vessel, add the ketone (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and Pip borate catalyst (20 mol%) in ethanol/water (10 mL, 9:1)

- Stir the reaction mixture at 100°C until completion (monitored by TLC using 8:2 hexanes/EtOAc)

- Upon completion, add water (5 mL) to the reaction mixture

- Filter the precipitated solid product and wash with water (5 mL)

- Dry the product thoroughly and characterize by melting point determination and NMR spectroscopic analysis

For this compound specifically, a 4-chloroacetophenone derivative serves as the ketone component, while ethyl cyanoacetate functions as the active methylene source.

Multi-Step Synthetic Procedure

The preparation of this compound can also be accomplished through a four-step procedure as described in detail in the literature. This approach has been extensively utilized for the synthesis of various 2-alkoxycarbonyl-3-amino-5-aryl/heteroaryl thiophene derivatives.

Step 1: Preparation of β-Chloroaryl Cinnamonitrile

The first step involves a modified Vilsmeier reaction using 4-chloroacetophenone as the starting material:

Step 2: Condensation with Ethyl Thioglycolate

The second step involves the condensation of the previously obtained β-chloroaryl cinnamonitrile with ethyl thioglycolate under basic conditions:

- To a solution of ethyl thioglycolate (10 mmol) in methanol (5 mL), add a solution of sodium methoxide (0.54 g, 10 mmol) in methanol (5 mL)

- Stir the mixture for 1 hour

- Add a solution of the β-chloroaryl cinnamonitrile (7.5 mmol) in DMF (5 mL) dropwise over 10 minutes at room temperature

- Stir the reaction mixture at 60°C for 2 hours

- Add a solution of sodium methoxide (1.08 g, 20 mmol) in methanol (10 mL) dropwise at room temperature

- Continue stirring for an additional 2 hours at 60°C

- Pour the mixture into cold water and stir for 10 minutes

- Extract the product with dichloromethane (3 × 20 mL)

- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate

- Concentrate under reduced pressure and purify by silica gel column chromatography to obtain this compound

The yield for this specific compound has been reported to be 72%, with the product isolated as a yellow solid with a melting point of 103-105°C.

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through various spectroscopic techniques. The ¹H NMR spectrum (CDCl₃) typically shows the following characteristic signals:

- δ 1.36 (t, J = 7.2 Hz, 3H, CH₃)

- δ 4.29 (q, J = 7.2 Hz, 2H, CH₂)

- δ 5.46 (br s, 2H, NH₂)

- δ 6.74 (s, 1H, thiophene-H)

- δ 7.33 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.50 (d, J = 8.8 Hz, 2H, Ar-H)

Mass spectrometric analysis typically reveals the [M+1]⁺ peak at m/z 282.8, consistent with the expected molecular weight.

Comparative Analysis of Synthetic Methods

The preparation methods for this compound can be evaluated based on several criteria, including yield, reaction conditions, scalability, and environmental impact. Table 1 presents a comparative analysis of the two major synthetic approaches.

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Gewald Reaction | Multi-Step Procedure |

|---|---|---|

| Number of Steps | One-pot synthesis | Four distinct steps |

| Typical Yield | 75-85% | 70-75% (overall) |

| Reaction Time | 3-6 hours | >24 hours (cumulative) |

| Temperature Requirements | 100°C | 25-60°C (varies by step) |

| Reagent Toxicity | Moderate (elemental sulfur) | High (POCl₃, coupling reagents) |

| Purification Complexity | Moderate | High (multiple purifications) |

| Scalability | Good | Moderate |

| Environmental Impact | Moderate | Higher (multiple solvents and reagents) |

| Functional Group Tolerance | Limited | Broader |

While the Gewald reaction offers advantages in terms of simplicity and efficiency, the multi-step procedure provides greater flexibility for structural modifications and may be preferred for the preparation of complex derivatives or when specific functional group patterns are required.

Optimization Strategies for Enhanced Yield and Purity

Several optimization strategies have been investigated to improve the efficiency and selectivity of the preparation methods for this compound. These approaches focus on refining reaction conditions, catalyst systems, and purification techniques.

Catalyst Development

The development of efficient catalytic systems has revolutionized the preparation of 2-aminothiophene derivatives. The use of piperidinium borate as a conjugate acid-base pair catalyst represents a significant advancement, enabling truly catalytic Gewald reactions with catalyst loadings as low as 20 mol%. This approach addresses traditional limitations associated with stoichiometric base requirements.

Temperature and Reaction Time Optimization

Careful control of reaction temperature and duration can substantially impact product yield and purity. For the condensation of β-chloroaryl cinnamonitriles with ethyl thioglycolate, maintaining a temperature of 60°C for precisely 2 hours has been established as optimal. Deviations from these conditions can lead to decreased yields or unwanted side reactions.

Physical Properties and Spectral Data

The physical and spectroscopic characteristics of this compound provide essential information for quality control and structural verification. Table 2 summarizes the key physical properties and spectral data of this compound.

Table 2: Physical Properties and Spectral Data of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| Physical Appearance | Yellow solid |

| Melting Point | 107-111°C |

| ¹H NMR (CDCl₃) | δ 1.36 (t, J = 7.2 Hz, 3H), 4.29 (q, J = 7.2 Hz, 2H), 5.46 (br s, 2H), 6.74 (s, 1H), 7.33 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H) |

| Mass Spectrum | [M+1]⁺ at m/z 282.8 |

| Solubility | Soluble in chloroform, dichloromethane, and DMSO; sparingly soluble in methanol and ethanol; insoluble in water |

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors, including process safety, equipment selection, and economic viability.

Continuous Flow Processing

Continuous flow technology offers significant advantages for the scaled production of this compound, particularly for the Gewald reaction pathway. Benefits include:

- Enhanced heat transfer efficiency

- Improved mixing and reaction control

- Reduced reaction times

- Minimized exposure to hazardous intermediates

- Consistent product quality

Purification Strategy

Efficient purification strategies are crucial for obtaining high-purity this compound at scale. While laboratory syntheses typically employ column chromatography, industrial production may benefit from alternative approaches:

- Recrystallization from appropriate solvent systems

- Continuous crystallization processes

- Activated carbon treatment for impurity adsorption

- Automated filtration systems for solid isolation

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is primarily recognized for its role as a key intermediate in synthesizing pharmaceutical agents. It has shown potential in developing drugs targeting neurological disorders, enhancing drug efficacy and bioavailability. Research indicates that thiophene derivatives exhibit promising antiviral activity, particularly against the Ebola virus, where modifications to the structure have led to increased potency and selectivity against viral entry inhibitors .

Case Study: Antiviral Activity

A study evaluating thiophene derivatives, including this compound, demonstrated strong antiviral activity against EBOV-GP-pseudotyped viruses. The compounds were found to disrupt critical interactions necessary for viral entry, showcasing their potential as therapeutic agents .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized to create effective agrochemicals. Its ability to target pests while minimizing environmental impact makes it a valuable asset in sustainable agriculture. The compound's effectiveness as a pesticide has been highlighted in various studies, emphasizing its role in integrated pest management strategies .

Material Science

Advanced Materials Synthesis

this compound is being explored for its potential in material science, particularly in the development of conductive polymers. These materials are essential for electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural properties of thiophene derivatives contribute to their conductivity and stability in electronic devices .

Biochemical Research

Enzyme Interaction Studies

This compound plays a significant role in biochemical research, particularly in studies investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activities has implications for understanding complex biological systems and developing new therapeutic strategies .

Case Study: Enzyme Inhibition

Research has shown that thiophene derivatives can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating their potential as anticancer agents .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized to develop sensitive methods for detecting and quantifying thiophene derivatives. These methods are crucial for ensuring the quality and safety of chemical products across various applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Demonstrated antiviral activity against EBOV-GP pseudotypes |

| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective pest control with reduced environmental impact |

| Material Science | Synthesis of conductive polymers for electronic applications | Potential use in OLEDs and OPVs |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Inhibitory effects on cancer cell lines; modulation of enzyme activities |

| Analytical Chemistry | Development of methods for detecting thiophene derivatives | High sensitivity and specificity in quantifying chemical compounds |

Mécanisme D'action

The mechanism of action of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6): Differs by a methyl ester instead of ethyl. Higher melting point (134–136°C vs. 103–105°C), attributed to increased crystallinity from the smaller ester group (). ¹H-NMR: δ 3.84 (s, 3H, methyl ester) vs. δ 1.36–4.29 (ethyl group in the target compound) ().

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-96-9): Chlorine substituent at the 3-position instead of 4-position on the phenyl ring. Altered electronic effects may influence reactivity in cross-coupling reactions or binding in biological systems ().

Ester Group Modifications

- Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8): Methyl substituent on the phenyl ring instead of chlorine.

Functional Group Comparisons

Thiophene Derivatives with Oxazole/Isoxazole Units

- Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate: Incorporates an oxazole ring, enhancing antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans) (). The oxazole unit increases molecular polarity, affecting solubility and bioavailability compared to the target compound ().

Sulfonyl and Isothiocyanate Derivatives

- Ethyl 3-isothiocyanato-5-(4-chlorophenyl)thiophene-2-carboxylate: Replaces the amino group with an isothiocyanate (-NCS). Reacts with sulfa drugs to form sulfonamide derivatives (e.g., compounds 4a–c), useful in antimicrotubule agent development (). Requires stringent safety measures due to higher toxicity ().

- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate: Sulfonyl group enhances metabolic stability, making it suitable for prolonged biological activity ().

Physical and Chemical Properties

| Property | Target Compound | Methyl Ester Analog | Oxazole Derivative |

|---|---|---|---|

| Melting Point | 103–105°C | 134–136°C | 160–162°C |

| Solubility | Moderate in ethanol/chloroform | Low in water, high in DMF | High polarity, soluble in DMSO |

| Stability | Stable under acidic conditions | Sensitive to hydrolysis | Enhanced thermal stability |

Activité Biologique

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂ClN₁O₂S

- Molecular Weight : 281.76 g/mol

- CAS Number : 91076-94-7

The compound features a thiophene ring substituted with an amino group and a 4-chlorophenyl group, which contributes to its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Target Interaction : Thiophene derivatives interact with multiple biological targets, including enzymes and receptors, which leads to alterations in cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific microbial enzymes, disrupting their normal function and exhibiting antimicrobial properties.

- Cell Signaling Modulation : It influences various cell signaling pathways, affecting gene expression and cellular metabolism, particularly by modulating voltage-gated sodium channels.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various microbial species, inhibiting their growth effectively.

- Anticancer Potential : Research indicates that thiophene derivatives can exhibit cytotoxicity against cancer cell lines. For instance, related compounds have shown IC50 values indicating potent anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | Not yet determined |

| Compound 4e | MCF-7 | 10.10 |

| Compound 4i | HepG2 | 2.32 |

Case Studies and Research Findings

Recent studies have highlighted the potential of thiophene derivatives in cancer treatment. For example, the introduction of various substituents on the thiophene ring has been shown to enhance anticancer activity significantly. A study reported that shifting the ethoxy group position resulted in a fourfold increase in activity against MCF-7 cells .

Furthermore, a comparative analysis of different thiophene derivatives indicated that compounds with specific structural modifications exhibited enhanced potency against cancer cells. This suggests that structural optimization could be a key strategy in developing more effective anticancer agents based on thiophene scaffolds .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate?

The compound is synthesized via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (1 ) using ethanol and HCl gas. The reaction is refluxed for 2 hours, followed by alkaline workup to yield the ester (2 ) as white crystals (72% yield, mp 103–105°C) . Key steps include:

Q. How is the compound characterized structurally?

Structural validation involves:

- Spectroscopy : H NMR confirms the presence of the ethyl ester (δ 4.29 ppm, quartet) and amino group (δ 5.46 ppm, broad singlet). IR spectra verify C=O (1700–1750 cm) and N–H (3300–3500 cm) stretches .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, dihedral angles between thiophene and ester groups are critical for assessing planarity .

Q. What are common derivatization pathways for this compound?

The amino group facilitates nucleophilic reactions:

- Isothiocyanate formation : Treatment with thiophosgene yields ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate (3 ), a precursor for sulfonamide derivatives .

- Cyclization : Reaction with hydrazine hydrate forms pyrimidine derivatives (e.g., 5a-c ), confirmed by H NMR disappearance of N–H signals .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Yield improvements focus on:

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in H NMR or IR data may arise from:

- Tautomerism : The amino group’s resonance with the thiophene ring can shift proton signals. DFT calculations model electronic effects .

- Crystallographic validation : SHELX refines anisotropic displacement parameters, distinguishing between static disorder and dynamic motion .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Models interactions with biological targets (e.g., microtubules) using software like AutoDock .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Methodological Challenges

Q. How to handle hygroscopic intermediates during synthesis?

- Drying agents : Use molecular sieves in reactions involving thiophosgene .

- Low-temperature workup : Quench reactions at 0°C to prevent hydrolysis of sensitive intermediates like isothiocyanates .

Q. What strategies improve reproducibility in cyclization reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.